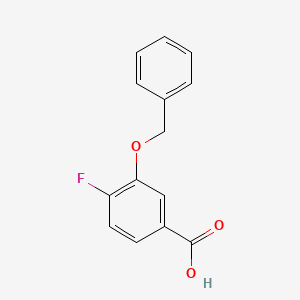

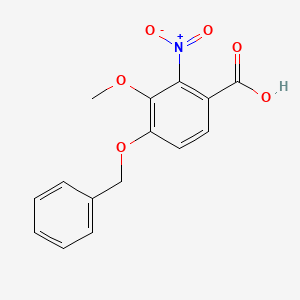

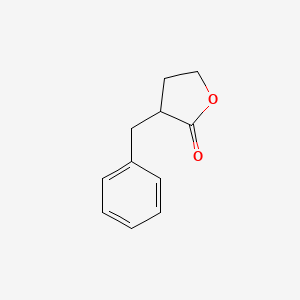

![molecular formula C15H13FO3 B1269839 4-[(3-Fluorobenzyl)oxy]-3-methoxybenzaldehyde CAS No. 428473-74-9](/img/structure/B1269839.png)

4-[(3-Fluorobenzyl)oxy]-3-methoxybenzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 4-[(3-Fluorobenzyl)oxy]-3-methoxybenzaldehyde involves strategic reactions that ensure the introduction of specific functional groups at designated positions on the benzene ring. For instance, a related compound, 3-fluoro-4-methoxybenzaldehyde, can be synthesized through the reaction of 2-fluoroanisole with hexamethylenetetramine in the presence of trifluoroacetic acid, highlighting a simplified method that avoids the use of concentrated hydrochloric acid and sulfuric acid, thereby reducing the industrial production's environmental impact (Wang Bao-jie, 2006).

Molecular Structure Analysis

The molecular structure of derivatives similar to 4-[(3-Fluorobenzyl)oxy]-3-methoxybenzaldehyde, such as methoxybenzaldehyde oxime derivatives, demonstrates varied conformations and hydrogen-bonding patterns. These structures elucidate the spatial arrangement of atoms and the potential for intermolecular interactions, critical for understanding the compound's reactivity and physical properties (L. Gomes et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving compounds with structures similar to 4-[(3-Fluorobenzyl)oxy]-3-methoxybenzaldehyde often leverage the active functional groups to facilitate transformations. For example, the synthesis of 4-Fluoro-3-phenoxybenzaldehyde showcases a reaction pathway involving chlorination and subsequent reactions to introduce and modify functional groups, demonstrating the compound's reactivity and the influence of specific substituents on its chemical behavior (Zhao Wenxian et al., 2005).

Physical Properties Analysis

The physical properties of benzaldehyde derivatives, including solubility, melting point, and boiling point, are significantly influenced by the presence and position of substituents on the benzene ring. Studies on compounds like 4-methoxybenzaldehyde reveal insights into their stability, phase behavior, and interactions with solvents, highlighting the importance of molecular structure in determining physical characteristics (H. Ghalla et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity, acidity, and electrophilicity, of compounds structurally related to 4-[(3-Fluorobenzyl)oxy]-3-methoxybenzaldehyde, are largely dictated by the functional groups present. Research into these compounds' synthesis and structural elucidation offers valuable insights into their chemical behavior, laying the groundwork for applications in synthesis, catalysis, and material science (M. Alotaibi et al., 2018).

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Simplified Synthesis Methods : A study demonstrates the simplified synthesis of a related compound, 3-fluoro-4-methoxybenzaldehyde, highlighting an efficient, one-step method that reduces industrial production damage and costs, which could be relevant for the synthesis of 4-[(3-Fluorobenzyl)oxy]-3-methoxybenzaldehyde (Wang Bao-jie, 2006).

Crystal Structures and Interactions : Research on methoxybenzaldehyde oxime derivatives, including structural and hydrogen-bonding patterns analysis, may provide insights into the crystalline structure and molecular interactions of 4-[(3-Fluorobenzyl)oxy]-3-methoxybenzaldehyde (L. Gomes et al., 2018).

Electrosynthesis Applications : The paired electrolysis process used in the synthesis of 4-methoxybenzaldehyde could be a relevant technique for the efficient synthesis of 4-[(3-Fluorobenzyl)oxy]-3-methoxybenzaldehyde (Rebecca S. Sherbo et al., 2018).

Biotechnological Applications

Enzymatic Biotransformation : Research on the white rot fungus Bjerkandera adusta, which demonstrates biotransformation capabilities for halogenated methoxybenzaldehydes, suggests potential biotechnological applications for 4-[(3-Fluorobenzyl)oxy]-3-methoxybenzaldehyde in producing novel halogenated compounds (H. Beck et al., 2000).

Anticancer Activity : A study on fluorinated benzaldehydes used in the synthesis of anticancer combretastatins suggests potential research avenues for the examination of 4-[(3-Fluorobenzyl)oxy]-3-methoxybenzaldehyde in similar applications (N. Lawrence et al., 2003).

Spectroscopic Analysis

- Charge Transfer Effects : Spectroscopic studies on 4-hydroxy-3-methoxybenzaldehyde and its interactions, including intramolecular charge transfer, provide a basis for understanding the electronic and photophysical properties of 4-[(3-Fluorobenzyl)oxy]-3-methoxybenzaldehyde (N. Rajendiran, T. Balasubramanian, 2008).

Photocatalytic Applications

- Photocatalytic Oxidation : Research on the photocatalytic oxidation of 4-methoxybenzyl alcohol to 4-methoxybenzaldehyde using rutile TiO2 suggests potential photocatalytic applications for 4-[(3-Fluorobenzyl)oxy]-3-methoxybenzaldehyde (S. Yurdakal et al., 2009).

Propriétés

IUPAC Name |

4-[(3-fluorophenyl)methoxy]-3-methoxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO3/c1-18-15-8-11(9-17)5-6-14(15)19-10-12-3-2-4-13(16)7-12/h2-9H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRYWUDAXBLJQIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)OCC2=CC(=CC=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40358259 |

Source

|

| Record name | 4-[(3-fluorobenzyl)oxy]-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(3-Fluorobenzyl)oxy]-3-methoxybenzaldehyde | |

CAS RN |

428473-74-9 |

Source

|

| Record name | 4-[(3-fluorobenzyl)oxy]-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

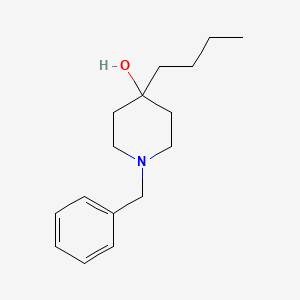

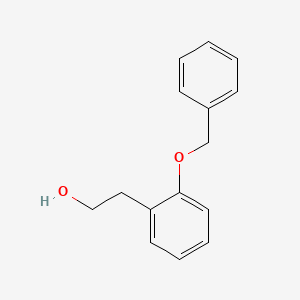

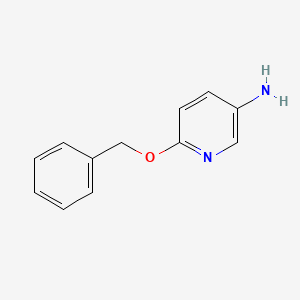

![3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid](/img/structure/B1269774.png)

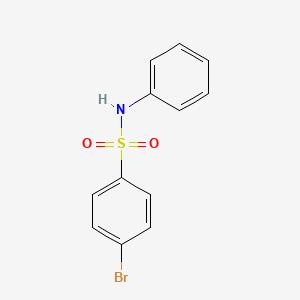

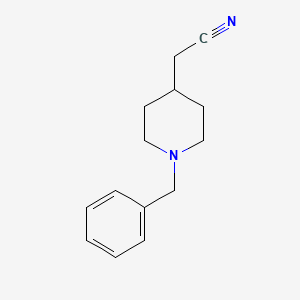

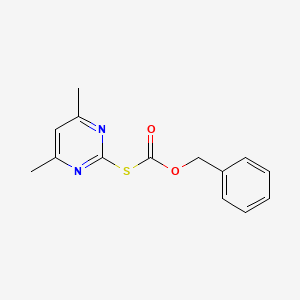

![Acetic acid, 2-[[1-(phenylmethyl)-1h-indol-3-yl]thio]-](/img/structure/B1269778.png)